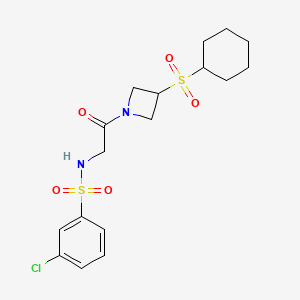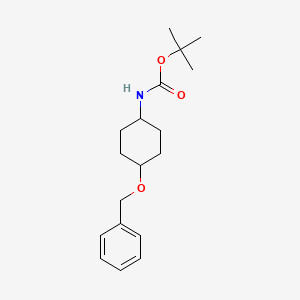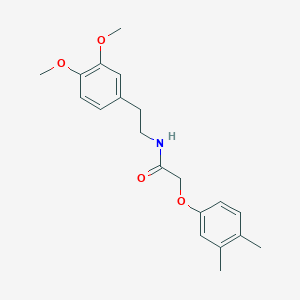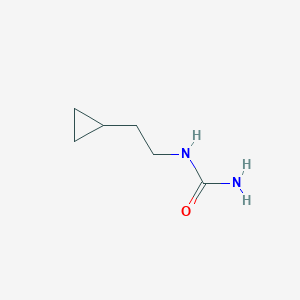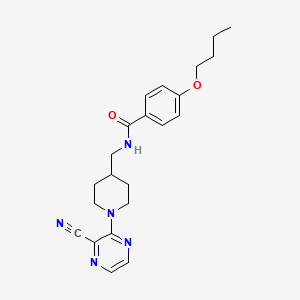
4-丁氧基-N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
科学研究应用
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed to exhibit anti-tubercular activity .
Mode of Action
inhibition . This is suggested by the fact that the compound’s effectiveness is measured in terms of inhibitory concentrations (IC50 and IC90), which are common metrics used to quantify the effectiveness of a substance in inhibiting a specific biological function .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth or survival .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth or survival of this bacterial strain at relatively low concentrations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic synthesis. The process often starts with the preparation of the benzamide core, followed by the introduction of the butoxy group and the piperidinylmethyl group. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst.
Hydrogenation: This step may be used to reduce any double bonds or to introduce hydrogen atoms into the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Substituting agents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
N-(piperidine-4-yl)benzamide derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazine-containing compounds: These compounds are known for their biological activity and are used in various therapeutic applications.
Uniqueness
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
属性
IUPAC Name |
4-butoxy-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-2-3-14-29-19-6-4-18(5-7-19)22(28)26-16-17-8-12-27(13-9-17)21-20(15-23)24-10-11-25-21/h4-7,10-11,17H,2-3,8-9,12-14,16H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLJUZVOACOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)

![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
amine](/img/structure/B2405615.png)
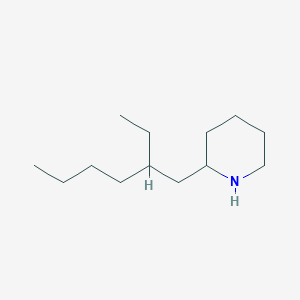
![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)
